Cas no 1213360-96-3 ((1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine)
(1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride
- (R)-Cyclopropyl(2,4-dimethylphenyl)methamine hydrochloride
- (R)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride
- (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine
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- MDL: MFCD16293360
- Inchi: 1S/C12H17N.ClH/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10;/h3,6-7,10,12H,4-5,13H2,1-2H3;1H/t12-;/m1./s1
- InChI Key: HSAJTARLERSGBQ-UTONKHPSSA-N
- SMILES: Cl.N[C@@H](C1C=CC(C)=CC=1C)C1CC1
(1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202884-1g |
(R)-cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride |
1213360-96-3 | 95% | 1g |
$408 | 2021-08-04 | |
| Alichem | A019120610-1g |
(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride |
1213360-96-3 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Ambeed | A385582-1g |
(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride |
1213360-96-3 | 98+% | 1g |
$319.0 | 2024-04-25 | |
| Chemenu | CM202884-1g |
(R)-cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride |
1213360-96-3 | 95% | 1g |
$408 | 2023-02-18 | |
| Crysdot LLC | CD12173253-1g |
(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride |
1213360-96-3 | 95+% | 1g |
$432 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560357-1g |
(R)-cyclopropyl(2,4-dimethylphenyl)methanamine |
1213360-96-3 | 98% | 1g |
¥2775.00 | 2024-08-09 | |
| eNovation Chemicals LLC | K12792-1g |
(1R)(2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE-HCl |
1213360-96-3 | >95% | 1g |
$395 | 2023-09-04 | |
| eNovation Chemicals LLC | K12792-5g |
(1R)(2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE-HCl |
1213360-96-3 | >95% | 5g |
$1295 | 2023-09-04 | |
| eNovation Chemicals LLC | Y0995878-5g |
(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride |
1213360-96-3 | 95% | 5g |
$1225 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ074-1G |
(1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine |
1213360-96-3 | 95% | 1g |
¥ 2,072.00 | 2023-03-30 |
(1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine Suppliers
(1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine
Introduction to (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine (CAS No. 1213360-96-3)
(1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine (CAS No. 1213360-96-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of cyclopropylamines, which are known for their diverse applications in the development of novel therapeutic agents.
The chiral center in (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine plays a crucial role in its biological activity and pharmacological profile. Chirality is a fundamental concept in organic chemistry and pharmaceutical science, as enantiomers of a compound can exhibit different biological effects, ranging from enhanced efficacy to adverse side effects. The (R) configuration of this compound has been shown to have distinct properties compared to its (S) enantiomer, making it a valuable candidate for further investigation.
Recent studies have explored the potential applications of (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine in various therapeutic areas. One notable area of research is its use as a lead compound in the development of new analgesics. Pain management remains a significant challenge in healthcare, and the discovery of novel analgesic agents with improved efficacy and reduced side effects is a priority. Preliminary studies have indicated that this compound exhibits potent analgesic activity, making it a promising candidate for further development.
In addition to its analgesic properties, (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine has also shown potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a critical role in various diseases, including arthritis, asthma, and inflammatory bowel disease. The ability of this compound to modulate inflammatory pathways has been investigated in both in vitro and in vivo models, with promising results. These findings suggest that (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine could be developed into a new class of anti-inflammatory drugs with broad therapeutic applications.
The structural features of (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine contribute to its unique biological activities. The cyclopropyl group provides steric hindrance and conformational rigidity, which can influence the binding affinity and selectivity of the compound to specific receptors or enzymes. The 2,4-dimethylphenyl substituent adds hydrophobicity and aromatic character, which can enhance the compound's ability to interact with biological targets. These structural elements collectively contribute to the compound's pharmacological profile and make it an attractive candidate for drug discovery.
Synthesis of (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine has been optimized using modern synthetic methods, including asymmetric catalysis and chiral resolution techniques. These methods ensure high enantiomeric purity and yield, which are essential for pharmaceutical applications. The synthetic route involves several key steps, such as the formation of the cyclopropyl ring and the introduction of the chiral center through asymmetric synthesis or resolution.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While preclinical studies have shown promising results for (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine, further clinical trials are necessary to confirm its therapeutic potential. These trials will involve rigorous testing in human subjects to assess pharmacokinetics, pharmacodynamics, safety profiles, and therapeutic outcomes. The data generated from these trials will provide valuable insights into the clinical utility of this compound.
In conclusion, (1R)-1-cyclopropyl-1-(2,4-dimethylphenyl)methanamine (CAS No. 1213360-96-3) is a promising chiral compound with potential applications in pain management and anti-inflammatory therapy. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for advancing medical treatments in various disease areas.
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